7-Bromo-3-iodoimidazo[1,2-a]pyridine
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Overview
Description
7-Bromo-3-iodoimidazo[1,2-a]pyridine: is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of both bromine and iodine atoms attached to the imidazo[1,2-a]pyridine core. It is a yellow solid with a molecular weight of 322.93 g/mol and a chemical formula of C7H4BrIN2 .
Mechanism of Action
Target of Action
7-Bromo-3-iodoimidazo[1,2-a]pyridine is a derivative of imidazo[1,2-a]pyridines, a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry Imidazo[1,2-a]pyridine derivatives have been recognized for their wide range of applications in medicinal chemistry . For instance, some imidazo[1,2-a]pyridine analogues exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
Imidazo[1,2-a]pyridines can be functionalized through various strategies, including transition metal catalysis, metal-free oxidation, and photocatalysis . These reactions could potentially influence the interaction of this compound with its targets.
Biochemical Pathways
It’s worth noting that imidazo[1,2-a]pyridine derivatives have been associated with the inhibition of certain proteins modified by prenyl transferases . This could potentially affect various biochemical pathways.
Pharmacokinetics
The compound is a solid at room temperature and has a molecular weight of 32293 , which could potentially influence its bioavailability.
Result of Action
Some imidazo[1,2-a]pyridine analogues have shown significant activity against mdr-tb and xdr-tb , suggesting potential antimicrobial effects.
Action Environment
The compound is stable at room temperature , suggesting that it may be relatively resistant to environmental changes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-iodoimidazo[1,2-a]pyridine typically involves the cyclization of 2-aminopyridine with α-bromoketones followed by bromination and iodination steps. One common method involves the use of tert-butyl hydroperoxide (TBHP) as an oxidant in ethyl acetate, which promotes the cyclization and subsequent bromination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-3-iodoimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions to replace the halogen atoms.
Oxidation: Oxidizing agents like hydrogen peroxide or TBHP can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation can produce N-oxides.
Scientific Research Applications
Chemistry: 7-Bromo-3-iodoimidazo[1,2-a]pyridine serves as a versatile building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. It is investigated for its biological activities, including antimicrobial, antiviral, and anticancer properties .
Industry: The compound is used in the development of new materials with unique electronic and optical properties. It is also employed in the synthesis of complex organic molecules for various industrial applications .
Comparison with Similar Compounds
- 3-Bromoimidazo[1,2-a]pyridine
- 7-Iodoimidazo[1,2-a]pyridine
- 6-Bromo-7-fluoro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate
Comparison: 7-Bromo-3-iodoimidazo[1,2-a]pyridine is unique due to the presence of both bromine and iodine atoms, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable scaffold for drug development .
Properties
IUPAC Name |
7-bromo-3-iodoimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIN2/c8-5-1-2-11-6(9)4-10-7(11)3-5/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPELESVVBWWDOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=C2I)C=C1Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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